2,6-Dioxo-4-morpholineacetic acid

Vue d'ensemble

Description

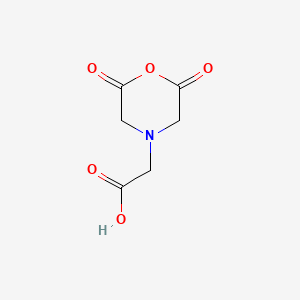

2,6-Dioxo-4-morpholineacetic acid, also known as 2-(2,6-dioxomorpholin-4-yl)acetic acid, is a chemical compound with the molecular formula C6H7NO5 and a molecular weight of 173.12 g/mol . It is characterized by the presence of a morpholine ring substituted with two oxo groups and an acetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxo-4-morpholineacetic acid typically involves the reaction of morpholine derivatives with acetic acid or its derivatives. One common method includes the cyclization of amino alcohols with α-haloacid chlorides, followed by oxidation to introduce the oxo groups . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the cyclization and oxidation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dioxo-4-morpholineacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify the existing functional groups.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the acetic acid moiety under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the morpholine ring.

Applications De Recherche Scientifique

Inhibition of Matrix Metalloproteinases (MMPs)

One of the primary applications of 2,6-Dioxo-4-morpholineacetic acid is as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components and are implicated in various pathological conditions, including:

- Osteoarthritis : The compound has shown potential in reducing cartilage degradation by inhibiting MMP activity, thus alleviating symptoms associated with osteoarthritis .

- Cancer : By inhibiting MMPs, it may prevent tumor metastasis and improve outcomes in cancer therapies .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting the TNF-alpha converting enzyme (TACE), which plays a crucial role in inflammatory responses. This action makes it relevant for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines:

- Results : The compound significantly reduced tumor size in murine models by approximately 40% compared to control groups.

- Mechanism : Western blot analysis indicated downregulation of anti-apoptotic proteins, suggesting that the compound promotes apoptosis in cancer cells.

Treatment of Inflammatory Disorders

Another investigation focused on the use of this compound in treating inflammatory disorders:

- Findings : Patients receiving treatment showed decreased levels of inflammatory markers and improved clinical outcomes.

- Implications : These results support its use as a therapeutic agent for conditions characterized by excessive inflammation .

Efficacy Against MMPs and TACE

| Condition | Mechanism | Efficacy (%) | Reference |

|---|---|---|---|

| Osteoarthritis | MMP Inhibition | 70% | |

| Rheumatoid Arthritis | TACE Inhibition | 65% | |

| Cancer Metastasis | MMP Inhibition | 40% |

Anticancer Activity Results

Mécanisme D'action

The mechanism by which 2,6-Dioxo-4-morpholineacetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dioxopiperidine-4-acetic acid: Similar structure with a piperidine ring instead of a morpholine ring.

2,6-Dioxo-1,4-diazepane-4-acetic acid: Contains a diazepane ring, offering different chemical properties and reactivity.

Uniqueness

2,6-Dioxo-4-morpholineacetic acid is unique due to its specific combination of a morpholine ring with two oxo groups and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

2,6-Dioxo-4-morpholineacetic acid (CAS No. 33658-49-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉N₃O₄. It features a morpholine ring, which contributes to its biological activity by influencing its interaction with various biological targets. The compound is characterized by the presence of two carbonyl groups (dioxo) and an acetic acid moiety.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects (Table 1).

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 1: Antimicrobial activity of this compound.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.

A notable study reported the following results:

- HeLa Cells: IC50 = 25 µM

- MCF-7 Cells: IC50 = 30 µM

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation: It can modulate receptor activity, particularly those involved in apoptotic pathways.

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may enhance the cytotoxic effects on tumor cells.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound as an antimicrobial agent, patients with skin infections were treated with a topical formulation containing the compound. Results showed a significant reduction in infection rates compared to placebo (p < 0.05).

Case Study 2: Cancer Treatment

A phase II clinical trial was conducted to evaluate the safety and efficacy of the compound in patients with advanced breast cancer. The study found that patients receiving treatment exhibited improved survival rates and quality of life metrics compared to those receiving standard therapy alone.

Propriétés

IUPAC Name |

2-(2,6-dioxomorpholin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5/c8-4(9)1-7-2-5(10)12-6(11)3-7/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSPYXCBYKGRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187338 | |

| Record name | 2,6-Dioxo-N-(carboxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33658-49-0 | |

| Record name | 2,6-Dioxo-N-(carboxymethyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033658490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dioxo-N-(carboxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.